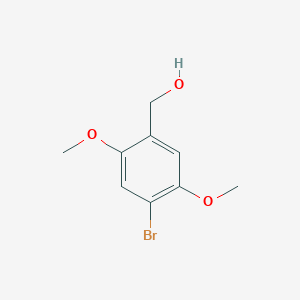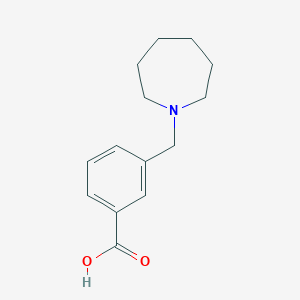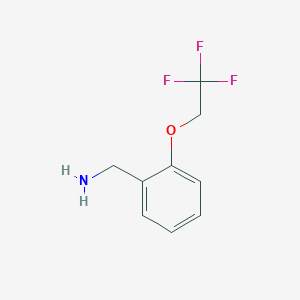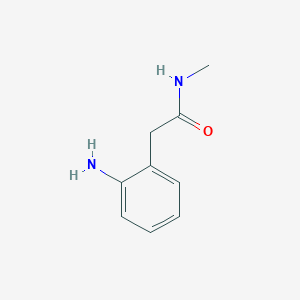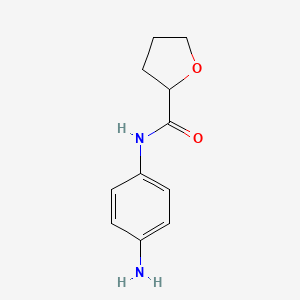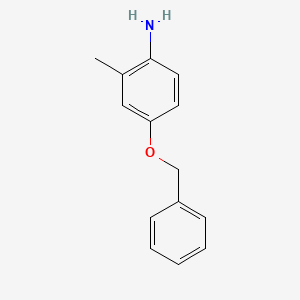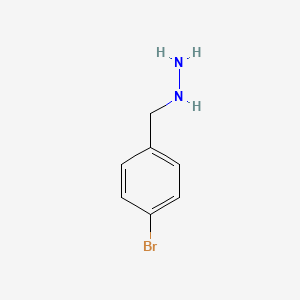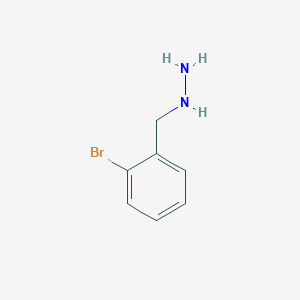
(2-Bromobenzyl)hydrazine
Overview
Description
(2-Bromobenzyl)hydrazine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-bromobenzyl) group.
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
(2-Bromobenzyl)hydrazine, like other hydrazine derivatives, can undergo a reaction known as the Wolff-Kishner reduction . This reaction involves the conversion of carbonyl compounds (such as aldehydes and ketones) into their corresponding alkanes . The reaction proceeds through the formation of a hydrazone intermediate, followed by base-catalyzed double-bond migration, loss of nitrogen gas, and protonation to give the alkane product .
Biochemical Pathways
The wolff-kishner reduction, which involves hydrazine derivatives, is a key reaction in organic synthesis This reaction can influence various biochemical pathways by altering the structure of biomolecules, such as proteins and nucleic acids
Pharmacokinetics
Hydralazine, a related hydrazine derivative, is known to undergo extensive metabolism, with oxidative metabolism accounting for a significant proportion of its elimination
Result of Action
Hydrazine derivatives are known to have diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific effects of this compound at the molecular and cellular levels require further investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the Wolff-Kishner reduction, which involves hydrazine derivatives, typically requires high temperatures
Biochemical Analysis
Biochemical Properties
(2-Bromobenzyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and other derivatives. It interacts with enzymes such as catalase, which catalyzes the decomposition of hydrogen peroxide into water and oxygen. The interaction between this compound and catalase is highly specific, with the compound fitting into the enzyme’s active site like a key into a lock . Additionally, this compound can form hydrogen bonds and ionic interactions with various proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By interacting with catalase and other antioxidant enzymes, this compound can modulate the levels of ROS within cells, thereby affecting gene expression and cellular metabolism . This compound also impacts cell proliferation and apoptosis, making it a valuable tool in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For instance, this compound can inhibit the activity of catalase by forming a stable complex with the enzyme, preventing it from decomposing hydrogen peroxide . This inhibition leads to an accumulation of ROS, which can trigger various cellular responses, including changes in gene expression and activation of signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of catalase activity and persistent changes in ROS levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses by mildly inhibiting catalase and other enzymes . At high doses, this compound can be toxic, leading to oxidative stress, tissue damage, and adverse effects on organ function . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as catalase and superoxide dismutase, influencing their activity and the overall metabolic flux of ROS . The compound can also affect the levels of metabolites involved in redox reactions, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement . The compound tends to accumulate in regions with high oxidative activity, such as mitochondria and peroxisomes, where it can exert its effects on ROS levels and enzyme activity .
Subcellular Localization
The subcellular localization of this compound is primarily in organelles involved in oxidative metabolism, such as mitochondria and peroxisomes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. Within these organelles, this compound can modulate enzyme activity and ROS levels, influencing cellular function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Bromobenzyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (2-bromobenzyl) bromide with hydrazine hydrate. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes steps such as diazotization, reduction, purification, and salification. For instance, 2-bromophenylhydrazine hydrochloride can be prepared by diazotizing 2-bromoaniline, followed by reduction and purification .
Chemical Reactions Analysis
Types of Reactions: (2-Bromobenzyl)hydrazine undergoes various chemical reactions, including:
Nucleophilic Addition: It can react with aldehydes and ketones to form hydrazones, which can be further reduced to alkanes through the Wolff-Kishner reduction.
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrazine Hydrate: Used in the synthesis of this compound.
Aldehydes and Ketones: React with this compound to form hydrazones.
Base and Heat: Required for the Wolff-Kishner reduction to convert hydrazones to alkanes.
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Alkanes: Produced through the Wolff-Kishner reduction of hydrazones.
Scientific Research Applications
(2-Bromobenzyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including hydrazones and substituted benzyl derivatives.
Medicinal Chemistry:
Industrial Applications: Used in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacks the bromobenzyl group.
Phenylhydrazine: Similar structure but with a phenyl group instead of a bromobenzyl group.
Methyl Hydrazinocarboxylate: An alternative to hydrazine in the Wolff-Kishner reaction, offering a safer and more practical approach.
Uniqueness: (2-Bromobenzyl)hydrazine is unique due to the presence of the bromobenzyl group, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis and medicinal chemistry, where selective reactions are often required .
Properties
IUPAC Name |
(2-bromophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOLTPDWHLBTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588257 | |
| Record name | [(2-Bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-27-3 | |
| Record name | [(2-Bromophenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2-Bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


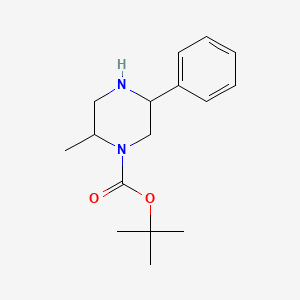
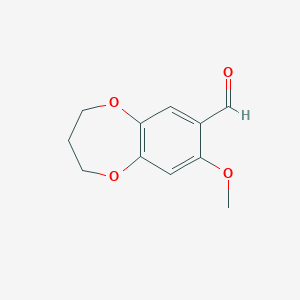

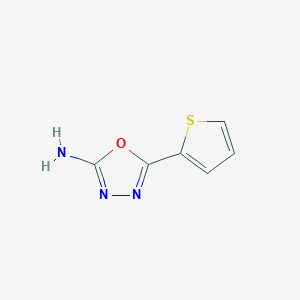
![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)
